6-Amino-9-benzyl-9H-purine-8-thiol
CAS No.: 202135-85-1
Cat. No.: VC21311152
Molecular Formula: C12H11N5S
Molecular Weight: 257.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202135-85-1 |
|---|---|
| Molecular Formula | C12H11N5S |
| Molecular Weight | 257.32 g/mol |
| IUPAC Name | 6-amino-9-benzyl-7H-purine-8-thione |
| Standard InChI | InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15) |
| Standard InChI Key | DFNICJVBWCXEOY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N |
Introduction
Chemical Properties and Structure
6-Amino-9-benzyl-9H-purine-8-thiol is characterized by specific chemical properties that define its behavior in biological systems and its potential for pharmaceutical applications.
Physical and Chemical Properties
This purine derivative has a well-defined set of physical and chemical characteristics, as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 202135-85-1 |
| Molecular Formula | C₁₂H₁₁N₅S |
| Molecular Weight | 257.32 g/mol |
| Physical Appearance | Solid |
| Solubility | Limited in water; soluble in organic solvents |
| Storage Conditions | Cool, dry environment away from light |
The compound contains a purine core characterized by a fused pyrimidine and imidazole ring system, with an amino group at the 6-position and a thiol group at the 8-position. This specific arrangement of functional groups contributes to its biological activity and chemical reactivity.
Structural Features
The structural backbone of 6-Amino-9-benzyl-9H-purine-8-thiol consists of a purine nucleus with three key modifications:
-
A benzyl group attached to the N9 position
-
An amino group (-NH₂) at the C6 position
-
A thiol group (-SH) at the C8 position
This specific arrangement of functional groups creates a molecule with unique binding capabilities. The purine scaffold serves as a fundamental building block in numerous biological processes, while the specific substitutions alter its interactions with biological targets. The benzyl group at the N9 position enhances lipophilicity, potentially improving cell membrane permeability, while the amino and thiol groups provide hydrogen bonding capabilities that may be crucial for target binding.
Synthesis Methods
The synthesis of 6-Amino-9-benzyl-9H-purine-8-thiol involves sophisticated organic chemistry techniques that require careful optimization to achieve high yields and purity.
Alternative Synthetic Approaches
Drawing from the synthesis of related compounds like 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, an alternative approach might involve reacting 6-amino-9H-purine-8-thiol with benzyl bromide in the presence of a base like cesium carbonate . Similar methodologies have been employed for other purine derivatives, suggesting potential transferability to our target compound.
For example, the synthesis of related 9-sulfonylpurine derivatives has been accomplished through:
-
Condensation reactions of halogenated purines with appropriate reagents
-
Substitution reactions to introduce desired functional groups
-
Selective alkylation at specific nitrogen positions of the purine
These approaches might be adapted for the synthesis of 6-Amino-9-benzyl-9H-purine-8-thiol with appropriate modifications to accommodate the specific functional groups.
Biological Activities
Research indicates that 6-Amino-9-benzyl-9H-purine-8-thiol demonstrates promising biological activities that may have significant therapeutic implications.
Anticancer Properties
One of the most notable biological activities of 6-Amino-9-benzyl-9H-purine-8-thiol is its potential anticancer effect. Studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells by activating specific cell death pathways. The apoptotic effect involves the activation of caspase enzymes and the release of cytochrome c from mitochondria, key events in the cellular death cascade.
Related purine derivatives with similar structural features have demonstrated antiproliferative activity against various human cancer cell lines, including carcinoma, lymphoma, and leukemia cells . This suggests that 6-Amino-9-benzyl-9H-purine-8-thiol may share similar activity profiles due to structural similarities.
Mechanism of Action
The mechanism underlying the biological activity of 6-Amino-9-benzyl-9H-purine-8-thiol involves its interaction with specific molecular targets, including enzymes and receptors in cellular systems. These interactions may trigger cascades of cellular events leading to:
-
Activation of caspase enzymes that execute apoptotic cell death
-
Release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway
-
Potential interference with cellular signaling pathways involved in cancer cell survival and proliferation
The specific molecular targets and detailed mechanisms require further investigation, but the preliminary findings suggest multiple potential pathways through which this compound may exert its biological effects.
Applications in Medicinal Chemistry
The unique structure and biological activities of 6-Amino-9-benzyl-9H-purine-8-thiol make it valuable in various aspects of medicinal chemistry and pharmaceutical development.
Drug Discovery and Development
6-Amino-9-benzyl-9H-purine-8-thiol serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical development. Its structure allows it to interact with various biological targets, making it useful in drug discovery initiatives. Specifically:
-
The compound can be modified further to optimize potency, selectivity, and pharmacokinetic properties
-
It provides a scaffold for the development of purine-based drug candidates
-
Its observed biological activities offer starting points for developing targeted therapies, particularly for cancer
Structure-Activity Relationship Studies
The unique substitution pattern of 6-Amino-9-benzyl-9H-purine-8-thiol makes it valuable for structure-activity relationship (SAR) studies. By systematically modifying different functional groups and evaluating the resulting biological activities, researchers can gain insights into:
-
Which structural elements are essential for anticancer activity
-
How modifications to the benzyl, amino, or thiol groups affect potency and selectivity
-
Potential optimization strategies to improve therapeutic efficacy and reduce side effects
Similar studies with related purine derivatives have shown that specific modifications at key positions can significantly alter biological activity profiles , suggesting similar potential for 6-Amino-9-benzyl-9H-purine-8-thiol.
Comparative Analysis with Related Compounds
Understanding the relationship between 6-Amino-9-benzyl-9H-purine-8-thiol and structurally similar compounds provides valuable context for its properties and potential applications.
Comparison with 9-Benzyladenine
9-Benzyladenine (C₁₂H₁₁N₅) shares the 9-benzyl-substituted purine structure with our target compound but lacks the thiol group at the C8 position . This structural difference results in distinct chemical and biological properties:
| Property | 6-Amino-9-benzyl-9H-purine-8-thiol | 9-Benzyladenine |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₅S | C₁₂H₁₁N₅ |
| Molecular Weight | 257.32 g/mol | 225.25 g/mol |
| Key Functional Groups | Amino (C6), Benzyl (N9), Thiol (C8) | Amino (C6), Benzyl (N9) |
| Chemical Reactivity | Enhanced due to thiol group | Lower due to absence of thiol |
The presence of the thiol group in 6-Amino-9-benzyl-9H-purine-8-thiol likely contributes to its distinctive biological activities through additional hydrogen bonding capabilities and potential for interactions with cysteine residues in proteins.
Relation to Other Purine Derivatives
Research on related compounds such as 6-morpholino and 6-amino-9-sulfonylpurine derivatives has shown antiproliferative activity against human carcinoma, lymphoma, and leukemia cells . These findings suggest common mechanisms among structurally related purine derivatives and point to the potential therapeutic value of this class of compounds.
The functional groups at positions 6, 8, and 9 of the purine scaffold appear to play crucial roles in determining biological activity. Studies have shown that electron-donating substituents at the C6 position (such as amino groups) can favorably affect both synthetic accessibility and stability of N9-substituted purine derivatives .
Future Research Directions
The unique properties of 6-Amino-9-benzyl-9H-purine-8-thiol open several avenues for future research that could expand our understanding of its potential applications.
Structure Optimization
Future research could focus on optimizing the structure of 6-Amino-9-benzyl-9H-purine-8-thiol to enhance its beneficial properties:
-
Modifying the benzyl group with various substituents to improve potency or selectivity
-
Exploring different substituents at the 6-position to replace or modify the amino group
-
Investigating the effects of altering the 8-thiol group to other sulfur-containing moieties
Therapeutic Applications
Based on its observed biological activities, future studies could explore:
-
More detailed investigation of anticancer mechanisms and specific tumor types that might be most responsive
-
Potential applications beyond cancer, such as antimicrobial or antiviral activities
-
Combination therapies with established treatments to enhance therapeutic outcomes
Advanced Structural Studies
Advanced structural studies could provide deeper insights into:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume